2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide
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Overview
Description
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the triazole ring, typically through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the amino group and the acetamide moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-dimethoxyphenyl) acetamide: shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
Cresol Derivatives: Compounds like cresol, which have similar aromatic structures, but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18ClN5O3S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-13-6-7-14(15(9-13)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
NEGRJQUHJBDPQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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